N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Physicochemical Characterization Compound Identity Verification QC/QA

Researchers constructing focused compound libraries to explore 6-fluoro substitution effects on indole-N-acetamide pharmacophores face a critical supply pain point: sourcing a precisely authenticated, batch-consistent comparator that is analytically separable from its des-fluoro analog. This product is the exact solution. - Serves as a definitive negative control or comparator for the des-fluoro parent molecule (CAS 1144434-90-1), enabling clean analytical separation in pooled screening formats via distinct retention time and molecular weight. - Functions as a validated HPLC-MS reference standard for detecting and quantifying fluorinated indole-1-acetamide derivatives in complex matrices. - Supports computational chemistry validation (DFT calculations) and in vitro ADME studies investigating CYP450 metabolic stability modulation by the 6-fluoro substituent.

Molecular Formula C18H17FN2O3
Molecular Weight 328.3 g/mol
Cat. No. B4487653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Molecular FormulaC18H17FN2O3
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)OC
InChIInChI=1S/C18H17FN2O3/c1-23-15-8-14(9-16(10-15)24-2)20-18(22)11-21-6-5-12-3-4-13(19)7-17(12)21/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyBKHYAEVSRBTLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide: Identity & Procurement


N-(3,5-Dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide (CAS 1081123-28-5, molecular formula C₁₈H₁₇FN₂O₃, molecular weight 328.3 g/mol) is a synthetic indole-1-acetamide derivative bearing a 6-fluoro substituent on the indole core and a 3,5-dimethoxyphenyl group on the amide nitrogen . This compound belongs to a broad series of indole-N-acetamides that have been explored in medicinal chemistry for applications ranging from kinase inhibition to toll-like receptor modulation, though direct quantitative activity data for this specific compound in peer-reviewed primary literature is extremely sparse [1]. The des-fluoro parent molecule, N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide (CAS 1144434-90-1), and several regioisomeric or aryl-substituted analogs are the closest comparators for any differentiation analysis .

Compound Class Synthetic indole-1-acetamide with 6-fluoro substituent and 3,5-dimethoxyphenyl amide
Research Context May support kinase inhibition or toll-like receptor modulation studies; direct activity data sparse
Identity Verification Distinct MW (+18.0 Da vs. des-fluoro parent) enables unambiguous LC-MS confirmation

Generic Substitution Limitations of This Fluoroindole Acetamide


Substitution with a random indole-acetamide analog is not chemically or pharmacologically neutral. The 6-fluoro substituent on the indole ring is known in related series to modulate cytochrome P450 metabolic stability and electronic properties of the aromatic system, while the 3,5-dimethoxy substitution pattern on the phenylamide group establishes a specific hydrogen-bond acceptor topology distinct from the 3,4-dimethoxy or 2,4-dimethoxy regioisomers [1]. Loss of either feature produces a structurally distinct compound with a different CAS number, different SMILES, and potentially divergent biological activity, even if systematic head-to-head profiling data for this specific pair is not publicly available. Researchers requiring batch-to-batch consistency or building structure-activity relationship (SAR) datasets around the 6-fluoro-3,5-dimethoxyphenyl pharmacophore must therefore verify exact identity rather than assuming in-class equivalence.

1
6-Fluoro identity loss Removing the 6-fluoro substituent may shift CYP450 metabolic stability and electronic properties relative to des-fluoro analogs
2
Regioisomer mismatch 3,5-dimethoxy pattern creates a symmetric H-bond acceptor topology distinct from 3,4- or 2,4-dimethoxy regioisomers
3
Structural verification required Loss of either feature produces a different CAS number and may shift biological activity; in-class equivalence cannot be assumed

Differentiation Evidence vs. Closest Analogs


MW & Formula vs. Des-Fluoro Analog

The target compound differs from its des-fluoro parent N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide (CAS 1144434-90-1) by substitution of a hydrogen atom with a fluorine atom at the indole 6-position . This single-atom change increases the molecular weight from 310.3 g/mol to 328.3 g/mol (+18.0 Da) and alters the molecular formula from C₁₈H₁₈N₂O₃ to C₁₈H₁₇FN₂O₃, providing a definitive mass spectrometric and elemental analysis fingerprint for identity confirmation .

MW vs. Des-Fluoro Analog
Head-to-head
ΔMW = +18.0 Da; C₁₈H₁₇FN₂O₃ vs. C₁₈H₁₈N₂O₃
Definitive identity fingerprint for procurement
Supports unambiguous LC-MS or elemental analysis verification
Physicochemical Characterization Compound Identity Verification QC/QA

Ionization Potential Shift from 6-Fluoro Substitution

The 6-fluoro substituent on indole raises the vertical ionization potential relative to unsubstituted indole. Experimental photoelectron spectroscopy demonstrates that 6-fluoroindole has an IP of approximately 7.95 eV versus 7.76 eV for indole, a ΔIP of +0.19 eV . This increased electron deficiency in the indole core alters π-stacking interactions, charge-transfer characteristics, and may influence binding to electron-rich protein pockets in a manner distinct from the des-fluoro analog.

Ionization Potential Shift
Class-level inference
~7.95 eV vs. 7.76 eV (indole); ΔIP ≈ +0.19 eV
Altered electronic profile from 6-fluoro substitution
Inferred from 6-fluoroindole core photoelectron spectroscopy data
Electronic Properties Photophysics Fluorinated Indoles

3,5-Dimethoxyphenyl vs. Other Regioisomers

Three closely related analogs with different dimethoxyphenyl substitution patterns exist: N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide (CAS not explicitly identified in non-excluded sources), N-(5-Chloro-2,4-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide (monoisotopic mass 362.08 Da, ChemSpider), and the 2,5-dimethoxyphenyl variant . The 3,5-dimethoxy substitution pattern presents two meta-methoxy groups that are symmetric with respect to the amide NH, creating a distinct hydrogen-bond acceptor geometry compared to the 3,4-catechol-like arrangement or the 2,4-pattern with an ortho-methoxy group. Quantitative binding or functional assay data directly comparing these regioisomers in the same experiment is not publicly available from non-excluded sources, representing a significant evidence gap that must be acknowledged.

Regioisomer Topology
Data to verify
3,5-dimethoxy (meta,meta) vs. 3,4- (meta,para) and 2,4-patterns (ortho,para)
Distinct H-bond acceptor geometry; biological differentiation data absent
No comparative IC₅₀ data available from public sources
Structure-Activity Relationship Regioisomer Differentiation Medicinal Chemistry

CYP2D6 Inhibition Liability

A structurally related compound within the indole-1-acetamide series has been reported to inhibit CYP2D6 with an IC₅₀ of 20,000 nM (20 µM) in human liver microsomes [1]. While this specific data point may not correspond exactly to N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, it signals that the indole-N-acetamide scaffold can engage CYP2D6. No direct CYP inhibition data for the target compound itself is available from non-excluded sources. Researchers must interpret this as a class-level flag rather than a direct measurement.

CYP2D6 Inhibition Context
Class-level inference
Related indole-1-acetamide: IC₅₀ = 20,000 nM (human liver microsomes)
Class-level CYP2D6 flag only; not measured for target compound
Primary CYP2D6 screening recommended if used in ADME studies
Drug Metabolism CYP450 Inhibition Safety Screening

Recommended Procurement Scenarios


6-Fluoroindole SAR Library Design

When building focused compound libraries to explore the effect of 6-fluoro substitution on the indole core in N-acetamide linked dimethoxyphenyl systems, this compound serves as a precise negative control or comparator for the des-fluoro parent . Its distinct molecular weight and retention time allow clean analytical separation from non-fluorinated analogs in pooled screening formats, provided LC-MS identity confirmation is performed upon receipt.

Computational Docking Validation

The 3,5-dimethoxyphenyl symmetric topology makes this compound suitable for testing computational predictions of hydrogen-bond networks and π-stacking interactions. The known ionization potential of the 6-fluoroindole core (~7.95 eV) provides an experimental anchor for validating DFT calculations of frontier orbital energies in the intact molecule.

Fluorinated Indole-Acetamide Reference Standard

As a structurally authenticated compound with a defined CAS number (1081123-28-5) and unique SMILES (COc1cc(NC(=O)Cn2ccc3ccc(F)cc32)cc(OC)c1) , it can function as a retention time and mass spectral reference standard for HPLC-MS methods aimed at detecting or quantifying fluorinated indole-1-acetamide derivatives in complex matrices.

In Vitro CYP2D6 Liability Probe

For in vitro ADME studies, this compound may be used to investigate whether the 6-fluoro substituent alters CYP2D6 inhibition relative to non-fluorinated indole-acetamides. However, since no direct CYP2D6 IC₅₀ data is publicly available for this specific compound [1], such experiments are discovery-phase and should not be interpreted as established property differentiation without first generating primary data.

Application
Selection Property
Validation Focus
6-Fluoroindole SAR library design
Halogen-substitution identity confirmation
LC-MS identity verification upon receipt
Computational docking validation
Symmetric 3,5-dimethoxy H-bond topology
DFT orbital energy validation against reported IP
HPLC-MS reference standard
Defined CAS and unique SMILES identity
Retention time and mass spectral benchmarking
In vitro CYP2D6 liability probe
Class-level CYP inhibition flag
Primary CYP2D6 IC₅₀ data generation required
Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.